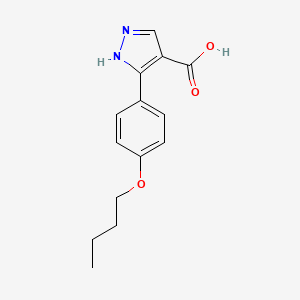![molecular formula C13H10N2O2S B2603179 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900449-76-5](/img/no-structure.png)
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” is a complex organic compound. It is related to a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been the subject of numerous studies . The synthesis often involves the condensation of certain precursors, followed by cyclization to form the pyrimidine ring . The exact synthesis process for “2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” is not explicitly mentioned in the sources I found.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied . The reactions often involve the formation or breaking of chemical bonds, leading to changes in the structure of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted using computational tools . These properties can include things like solubility, stability, and reactivity .
Applications De Recherche Scientifique
Therapeutic Potential in Medicine
This compound belongs to the class of pyridopyrimidines, which have been extensively studied for their therapeutic potential. Pyridopyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are particularly significant in the development of new therapies, as they are present in relevant drugs and have been the subject of numerous studies and clinical trials .
Pharmacological Applications
In pharmacology, pyridopyrimidines, including our compound of interest, are used as pharmaceutical secondary standards. These standards are essential for pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing . They provide a cost-effective alternative to the preparation of in-house working standards and are crucial in ensuring the consistency and reliability of pharmaceutical products .
Biochemical Research
The biochemical significance of pyridopyrimidines lies in their reactivity and the biological applications that stem from it. They are used in the synthesis of various biologically active molecules. For example, they have been applied as diuretic agents, showcasing their utility in creating compounds with specific physiological effects .
Organic Chemistry Synthesis
In organic chemistry, pyridopyrimidines are valuable for their synthetic versatility. They can be used to create a wide array of derivatives with potential applications in medicinal chemistry. The synthetic pathways utilized to obtain these compounds are crucial for the preparation of molecules with therapeutic interest .
Chemical Engineering Processes
Pyridopyrimidines play a role in chemical engineering, particularly in the development of new synthetic methods and processes. Their study helps researchers improve approaches for constructing new standard biological components, which can be applied on a large scale in the medical and pharmaceutical fields .
Materials Science
In materials science, pyridopyrimidines can be used as certified reference materials (CRMs). These CRMs are employed in various analytical applications beyond the pharmaceutical scope, such as food and beverage quality control testing, highlighting the compound’s importance in maintaining standards across different industries .
Mécanisme D'action
Target of Action
Thienopyrimidinones and phenyl compounds are often used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . .
Mode of Action
Similar compounds often interact with their targets by binding to them, thereby inhibiting their function .
Biochemical Pathways
Similar compounds often affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds often have good bioavailability due to their lipophilicity .
Result of Action
Similar compounds often have antiviral and antitumor activities .
Action Environment
Similar compounds are often stable under physiological conditions .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde followed by cyclization with formic acid to form the thieno[2,3-d]pyrimidine ring. The resulting compound is then treated with formaldehyde to introduce the hydroxymethyl group at the 2-position of the thieno[2,3-d]pyrimidine ring.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "benzaldehyde", "formic acid", "formaldehyde" ], "Reaction": [ "Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 2-(benzylideneamino)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "Cyclization of 2-(benzylideneamino)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with formic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(benzylideneamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one", "Reduction of 2-(benzylideneamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with sodium borohydride or another suitable reducing agent to form 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one" ] } | |
Numéro CAS |
900449-76-5 |
Nom du produit |
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Formule moléculaire |
C13H10N2O2S |
Poids moléculaire |
258.3 |
Nom IUPAC |
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17) |
Clé InChI |
LIOOSSKXGJFYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO |
Solubilité |
soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2603096.png)
![3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2603097.png)
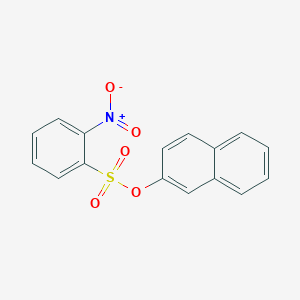
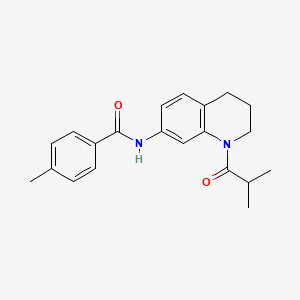

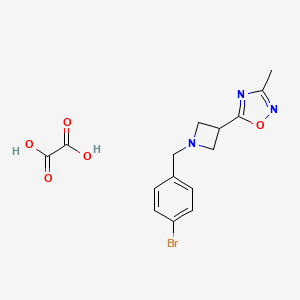
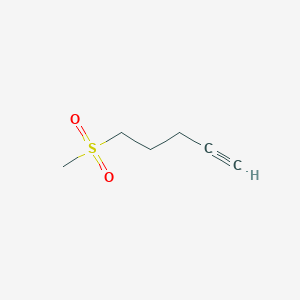
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2603110.png)
![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2603115.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2603116.png)

